molecular formula C8H16BrNO B3325292 3-Hydroxy-1-methylquinuclidin-1-ium bromide CAS No. 2096336-00-2

3-Hydroxy-1-methylquinuclidin-1-ium bromide

Cat. No.: B3325292
CAS No.: 2096336-00-2
M. Wt: 222.12 g/mol
InChI Key: YFQNSERGYKROQI-UHFFFAOYSA-M
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Description

3-Hydroxy-1-methylquinuclidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C8H16NO.Br. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its hygroscopic nature and white to off-white solid appearance .

Scientific Research Applications

3-Hydroxy-1-methylquinuclidin-1-ium bromide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methylquinuclidin-1-ium bromide typically involves the quaternization of 3-hydroxyquinuclidine with methyl bromide. The reaction is carried out in an appropriate solvent, such as methanol or water, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylquinuclidin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various halide derivatives .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylquinuclidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, thereby influencing neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methylquinuclidin-1-ium bromide is unique due to its specific structural features and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO.BrH/c1-9-4-2-7(3-5-9)8(10)6-9;/h7-8,10H,2-6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQNSERGYKROQI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)O.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096336-00-2
Record name 1-Azoniabicyclo(2.2.2)octane, 3-hydroxy-1-methyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2096336002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AZONIABICYCLO(2.2.2)OCTANE, 3-HYDROXY-1-METHYL-, BROMIDE (1:1)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B51JY4JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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